molecular formula C26H25N7O2 B2941987 N-(2-(4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzofuran-2-carboxamide CAS No. 1021094-80-3

N-(2-(4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzofuran-2-carboxamide

Cat. No. B2941987
CAS RN: 1021094-80-3
M. Wt: 467.533
InChI Key: JJVDAKYJFHUWEE-UHFFFAOYSA-N
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Description

The compound is a derivative of 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide . It has been synthesized and evaluated as a potential acetylcholinesterase inhibitor (AChEI) for the treatment of Alzheimer’s disease (AD) .


Synthesis Analysis

The compound was synthesized conventionally. The benzimidazole nuclei were condensed with various substituted piperazines to obtain the targeted benzimidazole–piperazine hybrids .


Chemical Reactions Analysis

The compound has been evaluated for its bioactivities by the Ellman’s method . Most of the synthesized compounds displayed moderate acetylcholinesterase inhibitory activities in vitro .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound include a melting point of 162–165 °C and various IR ranges .

Scientific Research Applications

Anticancer and Anti-inflammatory Agents

Research has identified novel pyrazolopyrimidine derivatives that exhibit significant anticancer and anti-5-lipoxygenase activities. These compounds were synthesized and evaluated for their cytotoxic properties against cancer cell lines (HCT-116 and MCF-7) and their ability to inhibit 5-lipoxygenase, suggesting potential applications as anticancer and anti-inflammatory agents (Rahmouni et al., 2016).

Imaging Agents for Neuroinflammation

Another study focused on the synthesis of derivatives for potential use as PET (Positron Emission Tomography) imaging agents. These agents are designed to target the IRAK4 enzyme in neuroinflammation, offering a novel approach for diagnosing and studying neuroinflammatory conditions (Wang et al., 2018).

Antiviral Activities

A study introduced benzamide-based 5-aminopyrazoles and their fused heterocycles as compounds with remarkable antiavian influenza virus activity. These compounds were synthesized and tested in vitro for their effectiveness against influenza A virus subtype H5N1, showing significant antiviral activities and suggesting potential use in treating bird flu influenza (Hebishy et al., 2020).

Mycobacterium Tuberculosis Inhibition

Research into the design and synthesis of benzofuran and benzo[d]isothiazole derivatives has identified compounds with promising inhibitory activity against Mycobacterium tuberculosis DNA GyrB, an essential enzyme for bacterial DNA replication. These findings highlight the potential of these compounds in developing new antitubercular drugs (Reddy et al., 2014).

Future Directions

The compound could be considered as a lead compound for the development of AD drugs . Further studies could focus on its potential therapeutic effects and safety profile.

properties

IUPAC Name

N-[2-[4-(4-phenylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N7O2/c34-26(23-16-19-6-4-5-9-22(19)35-23)27-10-11-33-25-21(17-30-33)24(28-18-29-25)32-14-12-31(13-15-32)20-7-2-1-3-8-20/h1-9,16-18H,10-15H2,(H,27,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJVDAKYJFHUWEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C3=NC=NC4=C3C=NN4CCNC(=O)C5=CC6=CC=CC=C6O5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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